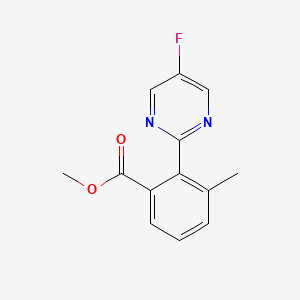
1-Chloro-2,5-dimethoxy-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,5-dimethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-dimethoxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-dimethoxybenzene followed by fluorination. The reaction typically requires a halogenating agent such as chlorine gas and a fluorinating agent like potassium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,5-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-Chloro-2,5-dimethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-2,5-dimethoxy-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy groups influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the chlorine atom.
1-Chloro-2,5-difluorobenzene: Contains two fluorine atoms instead of one methoxy group.
Uniqueness
1-Chloro-2,5-dimethoxy-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H8ClFO2 |
|---|---|
Poids moléculaire |
190.60 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
Clé InChI |
WVFBIBDWGCBMQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Cl)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


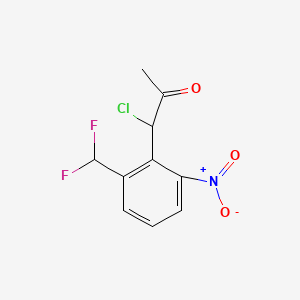
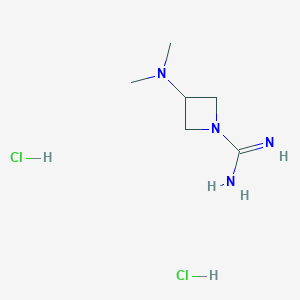

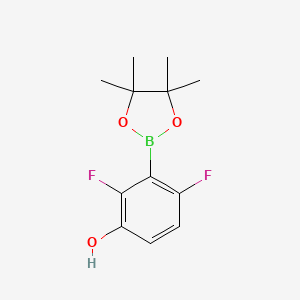


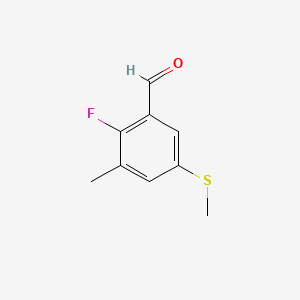




![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)

